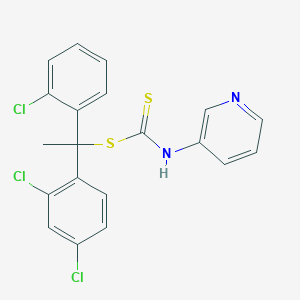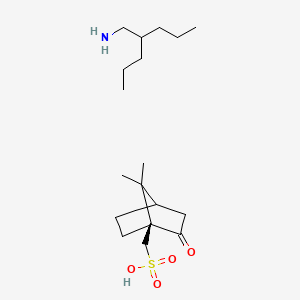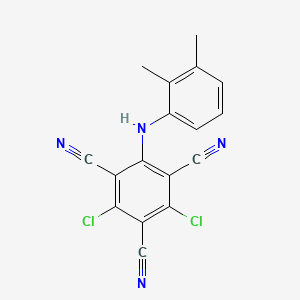
4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol” is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications. The presence of chlorine atoms and an amino group in the structure suggests potential biological activity and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol” typically involves multi-step organic reactions. A common synthetic route may include:
Halogenation: Introduction of chlorine atoms to the thiophene ring.
Aminomethylation: Addition of the amino group to the thiophene ring.
Alcohol Formation: Introduction of the hydroxyl group to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Common techniques include:
Catalytic Reactions: Use of catalysts to enhance reaction rates.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
“4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol” can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the chlorine atoms to hydrogen.
Substitution: Replacement of the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dechlorinated thiophene derivative.
Substitution: Formation of a substituted thiophene derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a potential pharmaceutical agent with therapeutic properties.
Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of “4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chlorine atoms and an amino group may enhance its binding affinity and specificity. The compound may exert its effects through:
Inhibition: Blocking the activity of specific enzymes or receptors.
Activation: Enhancing the activity of specific enzymes or receptors.
Modulation: Altering the expression of specific genes or proteins.
Comparación Con Compuestos Similares
“4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol” can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Known for its use in organic synthesis.
2-Aminothiophene: Known for its biological activity.
2,5-Dichlorothiophene: Known for its use in the synthesis of agrochemicals.
The uniqueness of “this compound” lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
38450-47-4 |
|---|---|
Fórmula molecular |
C9H13Cl2NOS |
Peso molecular |
254.18 g/mol |
Nombre IUPAC |
1-(4,5-dichlorothiophen-2-yl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C9H13Cl2NOS/c1-5(2)12-4-7(13)8-3-6(10)9(11)14-8/h3,5,7,12-13H,4H2,1-2H3 |
Clave InChI |
ODIXQEOGUCVTLK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(C1=CC(=C(S1)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


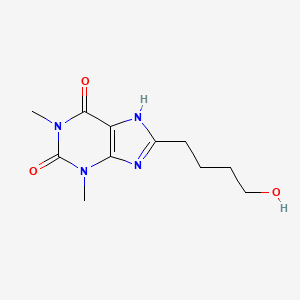
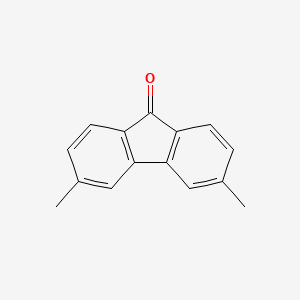
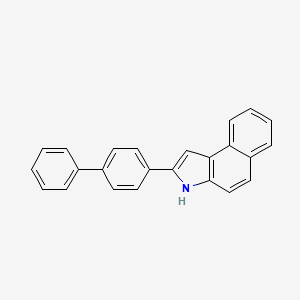
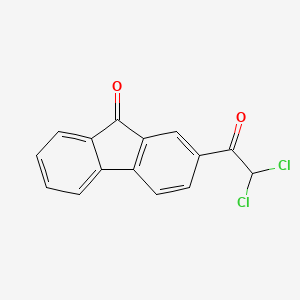
![1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one](/img/structure/B14673243.png)
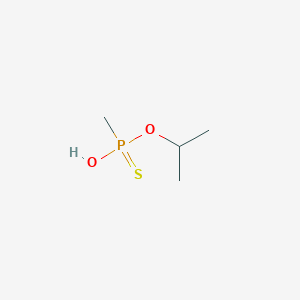
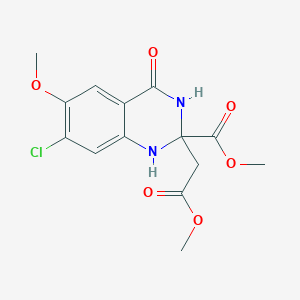
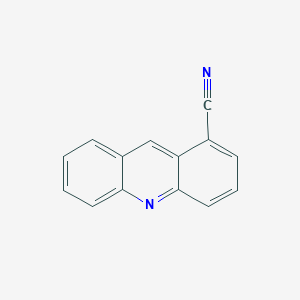
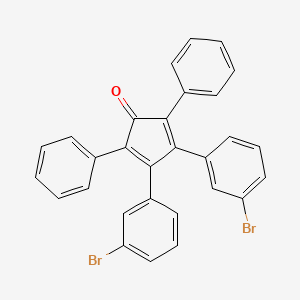
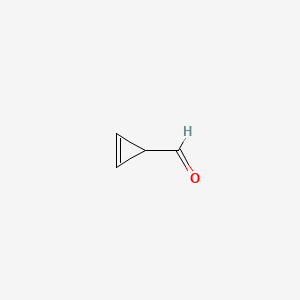
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
